Xanthine oxidase-IN-6
Description
Xanthine oxidase-IN-6 (Compound 6c) is a potent, orally active, mixed-type xanthine oxidase (XOD) inhibitor with an IC50 value of 1.37 µM . It is structurally distinct from classical purine-based inhibitors and demonstrates dual therapeutic efficacy in managing hyperuricemia (by reducing uric acid production) and providing renal protection . Its mixed-type inhibition mechanism suggests it binds both the enzyme’s active site and allosteric regions, offering a broader regulatory effect compared to competitive inhibitors .
Properties
Molecular Formula |
C29H34N2O15 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[[(4aS,7aS)-7-(acetyloxymethyl)-4-(1,3-oxazol-2-ylcarbamoyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H34N2O15/c1-13(32)39-10-18-6-7-19-20(26(37)31-29-30-8-9-38-29)11-41-27(22(18)19)46-28-25(44-17(5)36)24(43-16(4)35)23(42-15(3)34)21(45-28)12-40-14(2)33/h6,8-9,11,19,21-25,27-28H,7,10,12H2,1-5H3,(H,30,31,37)/t19-,21-,22-,23-,24+,25-,27?,28+/m1/s1 |
InChI Key |
ZRGTVTKQKKMZRG-QFEFKGGXSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H]3[C@H](CC=C3COC(=O)C)C(=CO2)C(=O)NC4=NC=CO4)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)NC4=NC=CO4)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-6 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling and functionalization under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Xanthine oxidase-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state derivatives, while substitution reactions can yield functionalized analogs of this compound .
Scientific Research Applications
Xanthine oxidase-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
Xanthine oxidase-IN-6 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its catalytic activity. This inhibition prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, reducing the production of reactive oxygen species . The molecular targets involved include the molybdenum cofactor and specific amino acid residues within the enzyme’s active site .
Comparison with Similar Compounds
Key Comparators and Their Pharmacological Profiles
The following table summarizes the biochemical and pharmacological properties of Xanthine oxidase-IN-6 and related compounds:
*Allopurinol’s IC50 varies depending on assay conditions; values inferred from comparative studies . †Benzaldehyde derivatives from showed "significantly lower" IC50 than allopurinol, though exact values are unspecified. ‡From ; exact compound structures and clinical relevance remain unclear.
Mechanistic and Structural Insights
- Competitive Inhibitors: Allopurinol and pyrimidone derivatives (e.g., compounds 14, 15, 18) compete with xanthine for the active site, which can lead to reduced efficacy in high-substrate conditions .
- Non-Competitive Inhibitors: Compounds like 2-Chloro-6(methylamino)purine bind allosterically, offering alternative pathways for enzyme regulation .
Therapeutic Advantages and Limitations
- This compound :
- Allopurinol: Advantages: Clinically validated, cost-effective . Limitations: Hypersensitivity risks (~2% of patients) and moderate potency .
- Nanomolar Inhibitors: Advantages: Exceptional potency (IC50 ~10–100 nM) . Limitations: Lack of data on in vivo efficacy and toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
